1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
Overview
Description
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a methoxy group attached to a phenyl ring, which is further connected to an octahydro-isoquinolin-4a-ol structure. The presence of the methoxy group and the isoquinoline backbone imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol can be achieved through several synthetic routes. One common method involves the reduction of 1-(4-Methoxy-phenyl)-isoquinoline using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(4-Methoxy-phenyl)-isoquinoline. This process uses a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under high pressure and temperature conditions. The reaction is conducted in a hydrogen atmosphere to ensure complete reduction of the isoquinoline ring.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using stronger reducing agents, leading to the formation of fully saturated derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Fully saturated derivatives
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol involves its interaction with specific molecular targets and pathways. The methoxy group and isoquinoline backbone allow the compound to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are being studied for potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxy-phenyl)-isoquinoline
- 1-(4-Methoxy-phenyl)-tetrahydro-isoquinoline
- 1-(4-Methoxy-phenyl)-dihydro-isoquinoline
Uniqueness
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol is unique due to its fully saturated isoquinoline ring, which imparts different chemical and physical properties compared to its partially saturated or unsaturated analogs. The presence of the methoxy group also influences its reactivity and interactions with biological targets, making it distinct from other isoquinoline derivatives.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-13-7-5-12(6-8-13)15-14-4-2-3-9-16(14,18)10-11-17-15/h5-8,14-15,17-18H,2-4,9-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTOTSPQXJTUKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3CCCCC3(CCN2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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